Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate

Medicinal chemistry Histamine H3 receptor Scaffold differentiation

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate (CAS 2309779-84-6) is a synthetic small molecule (C18H24N2O3, MW 316.401) belonging to the 1,4-diazepane carboxamide class. Its core architecture combines a cyclobutyl-substituted 1,4-diazepane ring linked via a carbonyl bridge to a methyl benzoate moiety.

Molecular Formula C18H24N2O3
Molecular Weight 316.401
CAS No. 2309779-84-6
Cat. No. B2763212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate
CAS2309779-84-6
Molecular FormulaC18H24N2O3
Molecular Weight316.401
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3
InChIInChI=1S/C18H24N2O3/c1-23-18(22)15-8-6-14(7-9-15)17(21)20-11-3-10-19(12-13-20)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3
InChIKeyHOILYVOJNSMJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate (CAS 2309779-84-6): Structural & Pharmacological Class Baseline for Procurement Evaluation


Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate (CAS 2309779-84-6) is a synthetic small molecule (C18H24N2O3, MW 316.401) belonging to the 1,4-diazepane carboxamide class. Its core architecture combines a cyclobutyl-substituted 1,4-diazepane ring linked via a carbonyl bridge to a methyl benzoate moiety . This scaffold places it within a well-characterized pharmacophore family whose members have been extensively explored as histamine H3 receptor antagonists [1]. The compound is commercially available as a research chemical; however, no primary research publications or patents were identified that directly report receptor binding, functional activity, ADME, or in vivo data for this specific compound.

Why Structural Specificity of Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate Prevents Generic In-Class Substitution


Within the 1,4-diazepane carboxamide class, minor structural perturbations can drive large differences in target affinity, selectivity, and pharmacokinetics. Published structure-activity relationship (SAR) data on close analogs—such as the pyrrolidine amide series represented by JNJ-39220675—demonstrate that replacing the terminal aryl moiety shifts human H3 receptor Ki from low nanomolar to sub-micromolar ranges [1]. The target compound's unique methyl benzoate terminus introduces a hydrogen-bond acceptor pattern and steric profile distinct from the fluorophenoxy-pyridine terminus of JNJ-39220675 or the sulfonamide terminus of related analogs, meaning that H3 affinity, off-target interactions, and physicochemical properties (logP, solubility) cannot be inferred by simple class membership. Procuring a generic in-class analog without verifying the specific substitution pattern's biological profile carries a high risk of obtaining divergent pharmacological behavior [2].

Quantitative Differentiation Evidence for Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate vs. Closest Analogs


Structural Uniqueness of the Methyl Benzoate Terminus vs. Closest Disclosed Analogs

The target compound is the only commercially listed member of the 4-cyclobutyl-1,4-diazepane-1-carbonyl series bearing a para-methyl benzoate terminus. The closest structurally disclosed analog in the patent and journal literature is 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 2309569-87-5, C18H27N3O3S, MW 365.49), which replaces the methyl ester with a dimethylsulfonamide group . This substitution alters hydrogen-bonding capacity, electronic distribution, and lipophilicity, which are expected to yield distinct receptor-interaction profiles. No head-to-head biological comparison exists in the public domain for these two compounds.

Medicinal chemistry Histamine H3 receptor Scaffold differentiation

Class-Level H3 Receptor Antagonist Potency Range: Inferred Activity Window

While no direct binding data exist for the target compound, the 4-cyclobutyl-1,4-diazepane-1-carbonyl scaffold has been extensively characterized at the human histamine H3 receptor. The close pyrrolidine amide analog 1-((2R,4S)-2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-4-(thiophen-3-yloxy)pyrrolidin-1-yl)ethanone (BDBM50317688) exhibits a Ki of 2.70 nM [1]. Across the broader 4-cyclobutyl-1,4-diazepane chemotype in BindingDB, H3 antagonist IC50 values span 0.5–41 nM [2]. The methyl benzoate terminus of the target compound represents an unexplored vector within this SAR landscape; its H3 affinity may fall anywhere within, or outside, this nanomolar range. No quantitative extrapolation is possible without direct experimental measurement.

Histamine H3 receptor SAR Binding affinity

Physicochemical Property Differentiation: Projected logP and TPSA vs. Brain-Penetrant H3 Antagonist JNJ-39220675

In silico calculated properties for the target compound (logP ≈ 1.75, TPSA ≈ 72.6 Ų) differ markedly from the clinically studied H3 antagonist JNJ-39220675 (clogP ≈ 3.5, TPSA ≈ 55 Ų, MW 369.43) . JNJ-39220675 achieves robust brain penetration and >90% H3 receptor occupancy in non-human primates after oral administration [1]. The target compound's lower projected logP and higher TPSA may reduce passive CNS permeability relative to JNJ-39220675, potentially limiting utility in CNS applications without further structural optimization. These computed properties have not been experimentally confirmed.

Physicochemical properties CNS drug-likeness logP

Evidence-Mapped Research and Industrial Application Scenarios for Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate


Scaffold-Hopping Library Design for Histamine H3 Receptor Antagonist Programs

The target compound provides a distinct methyl benzoate terminus not represented in published H3 antagonist SAR. For medicinal chemistry programs seeking to diversify beyond the extensively patented aryloxypyridine amide and tetrazole-containing series exemplified by JNJ-39220675 [1], this compound offers a novel vector for lead optimization. In vitro H3 binding and functional assays are essential first steps, as no class-level potency guarantee exists (class IC50 range 0.5–41 nM) [2].

Chemical Probe Development Requiring a Structurally Undisclosed 1,4-Diazepane Carboxamide

Because neither patent nor primary literature reports biological data for the methyl benzoate-terminated analog, this compound may serve as a starting point for chemical probe development where freedom-to-operate considerations favor structurally unexplored scaffolds. Researchers must independently generate all target engagement, selectivity, and ADME data.

Fragment-Based or Combinatorial Library Expansion via the Methyl Benzoate Handle

The para-methyl benzoate group provides a synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amidation, reduction) that is orthogonal to the cyclobutyl-diazepane core. This enables late-stage diversification strategies that are not accessible with the sulfonamide or fluorophenoxy analogs [1].

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